molecular formula C13H18ClNO4S B497549 4-chloro-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide CAS No. 868143-10-6

4-chloro-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide

Cat. No.: B497549
CAS No.: 868143-10-6
M. Wt: 319.8g/mol
InChI Key: FNQQARMNALLFFI-UHFFFAOYSA-N
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Description

4-chloro-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C13H18ClNO4S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with oxolan-2-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine would yield a corresponding sulfonamide derivative.

    Oxidation and Reduction Reactions: Oxidation may lead to the formation of sulfonic acids, while reduction could yield amines or alcohols.

    Hydrolysis: Hydrolysis of the sulfonamide group would produce the corresponding sulfonic acid and amine.

Scientific Research Applications

4-chloro-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-ethoxy-N-(4-ethylphenyl)benzenesulfonamide
  • 4-chloro-3-ethoxy-N-(methylphenyl)benzenesulfonamide

Uniqueness

4-chloro-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is unique due to the presence of the oxolan-2-ylmethyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

4-chloro-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO4S/c1-2-18-13-8-11(5-6-12(13)14)20(16,17)15-9-10-4-3-7-19-10/h5-6,8,10,15H,2-4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQQARMNALLFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2CCCO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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